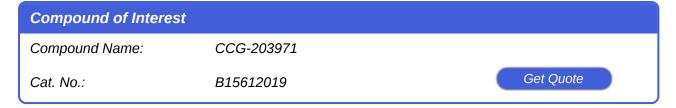


Preparing a DMSO Stock Solution of CCG-203971: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of **CCG-203971** in dimethyl sulfoxide (DMSO). **CCG-203971** is a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical pathway implicated in fibrotic diseases and cancer metastasis.[1][2][3] Accurate preparation of the stock solution is the first crucial step for reliable and reproducible experimental results in in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the essential quantitative data for **CCG-203971** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	408.88 g/mol	[1][2]
Solubility in DMSO	≥ 50 mM	[4]
Appearance	White to light yellow solid	[2]
Storage of Powder	-20°C for up to 3 years	[1]
Storage of Stock Solution in DMSO	-20°C for up to 1 year or -80°C for up to 2 years	[1][2]



Experimental Protocols

Protocol 1: Preparation of a 10 mM CCG-203971 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CCG-203971** in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular assays.

Materials:

- CCG-203971 powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile pipette tips

Procedure:

- Equilibration: Allow the vial of CCG-203971 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh out a desired amount of CCG-203971 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.089 mg of CCG-203971.
 - Calculation:
 - Desired Molarity (M) = 10 mM = 0.01 mol/L
 - Molecular Weight (MW) = 408.88 g/mol



- Desired Volume (V) = 1 mL = 0.001 L
- Mass (g) = M x MW x V = 0.01 mol/L x 408.88 g/mol x 0.001 L = 0.0040888 g = 4.089 mg
- Dissolution: Add the weighed CCG-203971 powder to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.089 mg of CCG-203971, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the **CCG-203971** is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for
 short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1] Clearly
 label each aliquot with the compound name, concentration, and date of preparation.

Protocol 2: In Vitro Human Dermal Fibroblast Proliferation Assay

This protocol provides a method to assess the anti-proliferative effects of **CCG-203971** on human dermal fibroblasts.

Materials:

- · Human dermal fibroblasts
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- CCG-203971 stock solution (10 mM in DMSO)
- 96-well cell culture plates
- WST-1 cell proliferation reagent
- Microplate reader



Procedure:

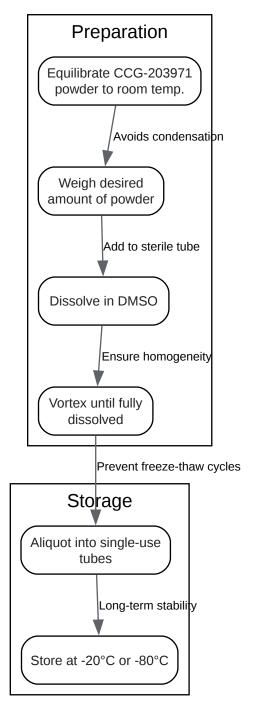
- Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 2 x 10⁴ cells per well in DMEM containing 10% FBS.[2]
- Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.
- Treatment: The following day, remove the medium and replace it with fresh DMEM containing 2% FBS. Add the desired concentration of CCG-203971 (e.g., a final concentration of 30 μM) or an equivalent volume of DMSO as a vehicle control.[2] To achieve a 30 μM final concentration from a 10 mM stock, a 1:333.3 dilution is required.
- Incubation: Incubate the cells for 72 hours at 37°C.[2]
- Proliferation Assessment: After the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Incubate the plate for 1-4 hours at 37°C, and then measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.



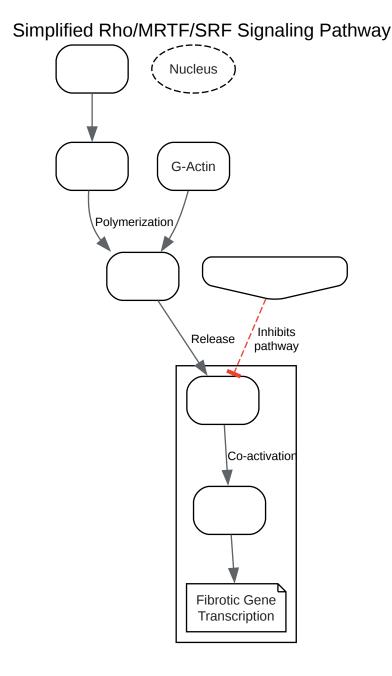
Workflow for Preparing CCG-203971 Stock Solution



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Caption: Workflow for preparing CCG-203971 stock solution.





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Caption: Simplified Rho/MRTF/SRF signaling pathway.

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- To cite this document: BenchChem. [Preparing a DMSO Stock Solution of CCG-203971: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612019#preparing-ccg-203971-stock-solution-in-dmso]

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